Cas no 2411235-58-8 (4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methylpiperazine-1-sulfonyl fluoride)

4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methylpiperazine-1-sulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- Z3759269938
- 4-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-sulfonyl fluoride
- 2411235-58-8
- EN300-26590222
- 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methylpiperazine-1-sulfonyl fluoride
-
- インチ: 1S/C10H15FN4O2S2/c11-19(16,17)15-5-3-14(4-6-15)7-9-12-13-10(18-9)8-1-2-8/h8H,1-7H2
- InChIKey: ZWBBVTFHSZZUDO-UHFFFAOYSA-N
- ほほえんだ: S1C(CN2CCN(CC2)S(=O)(=O)F)=NN=C1C1CC1
計算された属性
- せいみつぶんしりょう: 306.06204624g/mol
- どういたいしつりょう: 306.06204624g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 418
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 103Ų
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methylpiperazine-1-sulfonyl fluoride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26590222-0.05g |
4-[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]piperazine-1-sulfonyl fluoride |
2411235-58-8 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methylpiperazine-1-sulfonyl fluoride 関連文献
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Pranav Tiwari,Navpreet Kaur,Vinay Sharma,Hyeonggon Kang,Jamal Uddin New J. Chem., 2019,43, 17058-17068
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
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Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methylpiperazine-1-sulfonyl fluorideに関する追加情報
4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methylpiperazine-1-sulfonyl fluoride: A Promising Compound in Medicinal Chemistry
CAS No. 2411235-58-8, 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methylpiperazine-1-sulfonyl fluoride, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of sulfonyl fluorides, which are known for their reactivity and utility in the synthesis of various biologically active molecules.
The cyclopropyl group in the structure of 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methylpiperazine-1-sulfonyl fluoride is a key feature that contributes to its stability and biological activity. Cyclopropyl-containing compounds have been extensively studied for their ability to modulate protein-protein interactions and enzyme activities, making them valuable scaffolds in drug design. The presence of the cyclopropyl group can enhance the lipophilicity and metabolic stability of the molecule, which are crucial factors in drug development.
The thiadiazole ring is another important structural element in this compound. Thiadiazoles are heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The 1,3,4-thiadiazole ring is particularly noteworthy for its ability to form stable complexes with metal ions and its potential as a bioisostere for other functional groups. This versatility makes it an attractive moiety in the design of new drugs and therapeutic agents.
The piperazine moiety in 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methylpiperazine-1-sulfonyl fluoride plays a crucial role in enhancing the compound's solubility and bioavailability. Piperazines are commonly used in medicinal chemistry due to their ability to improve the pharmacokinetic properties of drugs. The presence of a piperazine ring can also facilitate interactions with specific biological targets, such as G protein-coupled receptors (GPCRs) and ion channels.
The sulfonyl fluoride functional group is a reactive moiety that can undergo nucleophilic substitution reactions to form sulfonamides or other derivatives. Sulfonyl fluorides have been used extensively in the synthesis of prodrugs and as intermediates in the preparation of biologically active compounds. The reactivity of the sulfonyl fluoride group makes it a valuable tool for modifying the chemical structure of molecules to optimize their therapeutic properties.
Recent studies have highlighted the potential applications of 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methylpiperazine-1-sulfonyl fluoride in various therapeutic areas. For instance, research has shown that this compound exhibits potent inhibitory activity against specific enzymes involved in inflammatory processes. This property makes it a promising candidate for the development of anti-inflammatory drugs. Additionally, preliminary studies have indicated that 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methylpiperazine-1-sulfonyl fluoride may have antiviral activity against certain RNA viruses, suggesting its potential as an antiviral agent.
In the context of cancer research, 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methylpiperazine-1-sulfonyl fluoride has shown promise as a potential anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. The ability to selectively target cancer cells while minimizing toxicity to normal cells is a critical aspect of cancer therapy, and 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methylpiperazine-1-sulfonyl fluoride may offer new opportunities in this area.
The development of 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methylpiperazine-1-sulfonyl fluoride as a therapeutic agent is still in its early stages. However, ongoing research is focused on optimizing its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Computational methods such as molecular docking and molecular dynamics simulations are being employed to predict the binding modes and interactions of this compound with its biological targets.
In conclusion, 4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)methylpiperazine-1-sulfonyl fluoride (CAS No. 2411235-58-8) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further investigation and development in medicinal chemistry. As research progresses, it is likely that this compound will contribute significantly to the discovery and development of new drugs for various diseases.
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